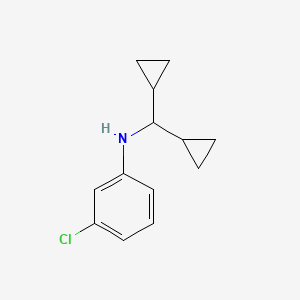

3-chloro-N-(dicyclopropylmethyl)aniline

Description

Contextualization of N-Substituted Anilines in Organic Chemistry Research

N-substituted anilines are a class of organic compounds derived from aniline (B41778) where one or both hydrogen atoms of the amino group are replaced by other functional groups. wisdomlib.orgyufenggp.com These compounds are fundamental building blocks in organic synthesis due to their versatile reactivity. The nitrogen atom's lone pair of electrons delocalizes into the aromatic ring, activating the ortho and para positions for electrophilic substitution reactions. wikipedia.orggeeksforgeeks.org This reactivity makes them crucial precursors for a vast array of more complex molecules. wisdomlib.org

Industrially and academically, N-substituted anilines are pivotal in the synthesis of pharmaceuticals, dyes, and polymers. yufenggp.comechemi.com They form the core structure of many medicinal agents, including treatments for cancer and cardiovascular disorders. echemi.com The nature of the substituent on the nitrogen atom can significantly modulate the compound's chemical and physical properties, such as basicity, solubility, and stability. yufenggp.com Common synthetic routes to N-substituted anilines include the N-alkylation of anilines with alcohols or halides, the reduction of nitroarenes, and transition metal-catalyzed cross-coupling reactions. beilstein-journals.orgresearchgate.net

Significance of the Dicyclopropylmethyl Group in Molecular Design and Applications

The cyclopropyl (B3062369) group, and by extension the dicyclopropylmethyl moiety, is an increasingly important functional group in medicinal chemistry and molecular design. scientificupdate.comnih.gov Its unique steric and electronic properties offer several advantages in drug development. nih.gov The rigid, three-membered ring introduces conformational constraints, which can help lock a molecule into a biologically active conformation, enhancing its binding affinity to target receptors. nih.gov

Key features of the cyclopropyl group include:

Metabolic Stability : The C-H bonds in a cyclopropyl ring are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com

Potency Enhancement : The group's unique electronic character, with enhanced π-character in its C-C bonds, can lead to improved potency. nih.gov

Reduced Off-Target Effects : The defined spatial arrangement of the cyclopropyl group can improve selectivity for the intended biological target. nih.gov

Modulation of Physicochemical Properties : It can be used to lower the basicity of nearby amino groups, which can be advantageous for avoiding certain toxicities. hyphadiscovery.com

The dicyclopropylmethyl group combines two of these rings, amplifying the steric bulk and conformational rigidity, making it a compelling substituent for academic investigation in molecular design.

Rationale for Comprehensive Academic Investigation of 3-Chloro-N-(dicyclopropylmethyl)aniline

The specific structure of this compound merits detailed academic study for several reasons, derived from the combined properties of its components:

Novel Synthetic Intermediates : As a unique N-substituted aniline, this compound could serve as a valuable intermediate for synthesizing novel agrochemicals, pharmaceuticals, or materials. The chloro-substituent provides a handle for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions.

Medicinal Chemistry Scaffolding : Given the known benefits of the cyclopropyl moiety in drug design, investigating this compound and its derivatives could lead to new molecular scaffolds with desirable pharmacological properties, such as enhanced metabolic stability and target potency. nih.govhyphadiscovery.com

Structure-Property Relationship Studies : A comprehensive study of its physical and chemical properties would contribute valuable data to the broader understanding of structure-activity relationships (SAR) in substituted anilines.

Overview of Current Research Landscape Pertaining to Structurally Related Compounds

While direct research on this compound is scarce, the academic landscape is rich with studies on structurally related compounds. Research on chloroanilines and N-alkylated anilines is extensive, focusing on their synthesis, reactivity, and application as intermediates. For instance, various synthetic methods for producing 3-chloro-2-methylaniline (B42847) are well-documented, often involving the reduction of a corresponding nitroaromatic compound. prepchem.comgoogle.comgoogle.com

Similarly, compounds containing N-cyclopropylmethyl groups have been explored, particularly in the context of medicinal chemistry. The N-cyclopropylmethyl group is a known component in potent kappa opioid receptor agonists, highlighting its utility in developing neurologically active agents. nih.gov

The table below compares this compound with some related substituted anilines, illustrating the variations in structure that are currently documented.

Interactive Data Table of Related Aniline Compounds

| Compound Name | Molecular Formula | Key Structural Features |

| 3-Chloroaniline (B41212) | C₆H₆ClN | Parent chloroaniline |

| 3-Chloro-2-methylaniline | C₇H₈ClN | Chloro- and methyl-substituted aniline prepchem.com |

| 4-Chloro-N-(cyclopropylmethyl)aniline | C₁₀H₁₂ClN | Isomeric chloro-substituted N-cyclopropylmethyl aniline scbt.com |

| 3-chloro-N-(1-cyclopropylpropyl)aniline | C₁₂H₁₆ClN | N-substituted with a different cyclopropyl-containing alkyl group nih.gov |

| This compound | C₁₃H₁₆ClN | Target compound with meta-chloro and N-dicyclopropylmethyl groups |

This existing body of research on related molecules provides a solid foundation and a clear impetus for the dedicated study of this compound to fill the current knowledge gap.

Structure

3D Structure

Properties

Molecular Formula |

C13H16ClN |

|---|---|

Molecular Weight |

221.72 g/mol |

IUPAC Name |

3-chloro-N-(dicyclopropylmethyl)aniline |

InChI |

InChI=1S/C13H16ClN/c14-11-2-1-3-12(8-11)15-13(9-4-5-9)10-6-7-10/h1-3,8-10,13,15H,4-7H2 |

InChI Key |

MUJMTRMRBHFIDG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2CC2)NC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro N Dicyclopropylmethyl Aniline

Strategies for the Formation of the N-(Dicyclopropylmethyl)aniline Core

The formation of the central C-N bond between the 3-chloroaniline (B41212) and dicyclopropylmethyl moieties is a critical step in the synthesis of the target molecule. Several established synthetic transformations can be employed to achieve this linkage.

Reductive Amination Approaches Utilizing 3-Chloroaniline and Dicyclopropyl Ketone Derivatives

Reductive amination, or reductive alkylation, is a powerful method for forming amines from a carbonyl compound and an amine via an intermediate imine. wikipedia.org In this context, 3-chloroaniline reacts with dicyclopropyl ketone to form an imine intermediate, which is then reduced in situ to yield 3-chloro-N-(dicyclopropylmethyl)aniline. This one-pot reaction is valued for its efficiency and is widely used in chemical synthesis. wikipedia.org

The reaction proceeds in two main steps:

Imine Formation: The nucleophilic amine of 3-chloroaniline attacks the electrophilic carbonyl carbon of dicyclopropyl ketone, forming a hemiaminal. This intermediate then reversibly loses a water molecule to form the corresponding imine. wikipedia.org This step is typically favored under neutral or weakly acidic conditions.

Reduction: A reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine to form the final secondary amine.

A variety of reducing agents can be employed for this transformation, with the choice depending on factors like substrate tolerance and reaction conditions. Common reagents include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120). wikipedia.orgsigmaaldrich.com Catalytic hydrogenation using catalysts like nickel or iridium complexes is also a viable green chemistry approach. wikipedia.orgkanto.co.jp For the reaction between amines and α-carbonylcyclopropanes specifically, rhodium catalysts have been shown to produce the traditional reductive amination product. nih.gov

Below is a table summarizing common reducing agents and their typical conditions for reductive amination.

| Reducing Agent | Typical Solvent(s) | Typical Conditions | Notes |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Neutral pH, Room Temp | Can also reduce the ketone starting material if not controlled. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile/Water | Weakly acidic (pH 4-6) | Selective for imines over ketones; toxic cyanide byproduct. sigmaaldrich.com |

| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (B109758) (DCM), THF | Acetic Acid catalyst | Mild and highly selective for imines, tolerates many functional groups. wikipedia.org |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Ethanol, Ethyl Acetate | H₂ atmosphere | "Green" method, but may be sensitive to other reducible groups. |

| Iridium Catalysts | Various | Mild conditions | Can be used for direct reductive amination with a hydrogen source like formic acid. kanto.co.jpnih.gov |

Direct N-Alkylation of 3-Chloroaniline with Dicyclopropylmethyl Halides or Equivalents

Direct N-alkylation involves the reaction of 3-chloroaniline with an alkylating agent, such as dicyclopropylmethyl bromide or dicyclopropylmethyl iodide. This reaction is a classic example of a nucleophilic substitution (typically Sₙ2), where the nitrogen atom of the aniline (B41778) acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

A significant challenge in the N-alkylation of primary anilines is the potential for over-alkylation, leading to the formation of a tertiary amine as an undesired byproduct. The initially formed secondary amine can compete with the starting primary amine for the alkylating agent. To mitigate this, reaction conditions must be carefully controlled, often by using a large excess of the aniline starting material or by employing protecting group strategies. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction.

Palladium-Catalyzed Amination Reactions

Modern synthetic chemistry offers powerful tools for C-N bond formation, with palladium-catalyzed cross-coupling reactions (such as the Buchwald-Hartwig amination) being particularly prominent. nih.gov This methodology allows for the coupling of an amine with an aryl halide or pseudohalide. nih.gov For the synthesis of this compound, this could be approached in two ways:

Coupling of dicyclopropylmethylamine with 1,3-dichlorobenzene or 1-bromo-3-chlorobenzene .

Coupling of 3-chloroaniline with a dicyclopropylmethyl halide (less common for alkyl halides but feasible).

The first approach is more conventional. The reaction typically involves a palladium catalyst, such as palladium(II) acetate, and a phosphine (B1218219) ligand (e.g., triphenylphosphine (B44618) or more specialized Buchwald ligands) in the presence of a base like sodium tert-butoxide. nih.govorgsyn.org The choice of ligand is crucial for achieving high selectivity and yield, especially when dealing with challenging substrates. nih.gov These reactions have become exceptionally broad in application due to their reliability and functional group tolerance. nih.gov

Evaluation of Protecting Group Strategies for Amine Functionality during Synthesis

To avoid side reactions, particularly over-alkylation during direct N-alkylation, the amine functionality of 3-chloroaniline can be temporarily protected. A protecting group can be installed, the key synthetic step performed, and then the protecting group is removed to reveal the desired product.

For anilines, a common strategy is acylation to form an amide, which is significantly less nucleophilic than the free amine. For example, 3-chloroaniline can be acetylated with acetic anhydride (B1165640) to form 3-chloroacetanilide. The amide nitrogen is generally unreactive towards alkylation. However, the amide can be deprotonated with a strong base to form an amidate, which can then be alkylated. Subsequent hydrolysis of the amide reveals the secondary amine. A similar strategy is seen in the use of a pivaloyl (2,2-dimethylpropionyl) protecting group on an aniline derivative, which allows for directed chemical modification before potential removal. prepchem.com

Synthesis of the Dicyclopropylmethyl Moiety and its Precursors

The dicyclopropylmethyl group is a key structural component, and its synthesis requires access to suitable precursors, most notably dicyclopropyl ketone.

Cyclopropanation Reactions for Dicyclopropyl Ketone Synthesis

Dicyclopropyl ketone serves as a crucial starting material for the reductive amination pathway. Its synthesis relies on the formation of cyclopropane (B1198618) rings, a fundamental transformation in organic chemistry.

One documented industrial method involves a multi-step synthesis starting from gamma-butyrolactone (B3396035). google.com The process includes:

Intermolecular dehydration condensation of gamma-butyrolactone in the presence of sodium alcoholate.

Decarboxylation with concentrated hydrochloric acid to generate 1,7-dichloro-4-heptanone. google.com

A final double ring-closure step under the action of a strong base to form dicyclopropyl ketone. google.com

Other modern methods for forming cyclopropyl (B3062369) ketones include:

Simmons-Smith Cyclopropanation: This classic reaction involves treating an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, to form a cyclopropane ring stereospecifically. rsc.org This could be applied to a suitable di-alkenyl ketone precursor.

Transition Metal-Catalyzed Cyclopropanation: Various transition metals, including palladium, rhodium, and copper, can catalyze the decomposition of diazo compounds to generate carbenes, which then add to alkenes to form cyclopropanes. rsc.orgorganic-chemistry.org Palladium(II/IV)-catalyzed oxidative reactions of enynes can also produce cyclopropyl ketones under mild conditions. organic-chemistry.org

Hydrogen-Borrowing Catalysis: A newer method involves the α-cyclopropanation of ketones through a hydrogen-borrowing catalysis strategy, which proceeds via the intramolecular displacement of a leaving group. acs.org

These varied methodologies provide a robust toolkit for chemists to construct the necessary precursors for synthesizing this compound.

Regioselective Chlorination Methodologies on N-(Dicyclopropylmethyl)aniline

Achieving meta-chlorination on an aniline derivative like N-(dicyclopropylmethyl)aniline presents a significant challenge due to the ortho- and para-directing nature of the amino group in electrophilic aromatic substitution reactions. researchgate.net Traditional chlorination methods often lead to a mixture of ortho- and para-isomers, with little to no meta-product. nih.govresearchgate.net Consequently, specialized strategies are required to direct the chlorine atom to the meta position.

Directed C-H Functionalization Strategies for Meta-Chlorination

Directed C-H functionalization has emerged as a powerful tool for achieving regioselectivity that is contrary to the inherent electronic biases of a substrate. researchgate.net For the meta-chlorination of aniline derivatives, a common approach involves the use of a directing group that positions a transition metal catalyst in proximity to the meta C-H bond.

One notable strategy employs a palladium catalyst in conjunction with a nitrile-based directing group. This method has been successfully applied to the meta-C–H bromination and chlorination of aniline derivatives. nih.govrsc.org The directing group is first installed on the aniline nitrogen, which then coordinates to the palladium catalyst, facilitating the activation and subsequent chlorination of the distal meta C-H bond. researchgate.net Another approach utilizes a norbornene mediator in a palladium-catalyzed reaction, which has been demonstrated for the meta-C-H chlorination of anilines and phenols. nih.gov The development of specific pyridone-based ligands has been crucial for the success of this transformation. nih.gov

| Strategy | Catalyst/Mediator | Key Features | Reference |

| Nitrile-Directed C-H Chlorination | Palladium(II) | Overcomes competing ortho/para selectivity. | nih.govrsc.org |

| Norbornene-Mediated C-H Chlorination | Palladium(II) / Norbornene | Utilizes a transient mediator to achieve meta-selectivity. | nih.gov |

Electrophilic Chlorination with Regiocontrol Modifiers

While electrophilic chlorination typically yields ortho- and para-products, the use of regiocontrol modifiers can alter this selectivity. These modifiers can function by sterically blocking the more accessible ortho and para positions or by altering the electronic properties of the substrate. For instance, organocatalysts such as secondary ammonium (B1175870) salts have been shown to promote highly ortho-selective chlorination of anilines. nih.govrsc.org While not directly achieving meta-chlorination, these methods highlight the potential of catalysts to override the inherent directing effects of the amino group. The development of a modifier that could effectively block both ortho and para positions or electronically favor the meta position remains an area of active research.

Photo/Organo Co-Catalyzed Chlorination Approaches

Recent advancements have seen the emergence of photo/organo co-catalyzed methods for the C-H chlorination of anilines. rsc.orgrsc.orgresearchgate.net These methods often offer excellent mono-chlorination selectivity but still grapple with the challenge of ortho/para regioselectivity. rsc.orgrsc.org The reactions are typically mediated by a photoredox catalyst that activates a chlorine source, and an organocatalyst that influences the regioselectivity. While current systems predominantly favor ortho- or para-chlorination, the tunability of these dual catalytic systems presents a promising avenue for developing future methodologies that could achieve meta-selectivity on substrates like N-(dicyclopropylmethyl)aniline. rsc.org

Optimization of Reaction Conditions and Process Development for Scalability

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. researchgate.net

Solvent Effects and Reaction Catalysis

The choice of solvent can significantly impact the yield, selectivity, and rate of a chemical reaction. In the context of chlorination, chlorinated solvents like dichloromethane and chloroform (B151607) have been traditionally used. worktribe.com However, due to environmental and safety concerns, there is a growing trend towards using greener alternatives. worktribe.com Ionic liquids have been explored as solvents for the regioselective chlorination of unprotected anilines, in some cases favoring para-substitution. nih.govresearchgate.net The catalytic system, including the choice of catalyst, ligand, and any additives, is paramount for achieving the desired regioselectivity in C-H functionalization reactions. For instance, in palladium-catalyzed meta-chlorination, the ligand structure and the presence of acid additives can be crucial for the reaction's success. nih.govnih.gov Optimization studies would involve screening various solvents, catalysts, ligands, and reaction temperatures to identify the conditions that provide the highest yield and purity of this compound.

| Parameter | Considerations for Optimization | Potential Impact |

| Solvent | Polarity, aprotic vs. protic, environmental impact. | Can influence reaction rate, selectivity, and solubility of reagents. |

| Catalyst | Metal center (e.g., Palladium), catalyst loading. | Determines the reaction pathway and efficiency. |

| Ligand | Steric and electronic properties. | Crucial for controlling regioselectivity in C-H activation. |

| Temperature | Reaction kinetics and side-product formation. | Higher temperatures may increase reaction rate but can lead to decomposition. |

| Additives | Acids, bases, or other co-catalysts. | Can be essential for catalyst activation and turnover. |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, and its application to the reductive amination process for producing this compound offers significant advantages over conventional heating methods. irjmets.comrsc.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to mere minutes, while also improving product yields and purity. thieme-connect.deresearchgate.net

The enhancement is attributed to the efficient and uniform heating of the reaction mixture by microwave energy, which directly interacts with polar molecules (reactants, reagents, and solvents), leading to rapid temperature increases. irjmets.com This localized heating can accelerate the rate-limiting steps of the reaction, such as the formation of the intermediate imine from 3-chloroaniline and dicyclopropyl ketone, and its subsequent reduction.

A typical protocol for the microwave-assisted reductive amination involves the combination of the aniline, the ketone, a suitable reducing agent, and a solvent in a vessel designed for microwave chemistry. thieme-connect.de Sodium triacetoxyborohydride has been identified as a mild and effective reducing agent for this transformation under microwave conditions. thieme-connect.deresearchgate.net The reaction is then subjected to microwave irradiation at a controlled temperature for a short duration. For instance, protocols for the reductive amination of various ketones with anilines have been successfully developed with reaction times as short as ten minutes at temperatures around 140°C. thieme-connect.deresearchgate.net

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Advantage of Microwave |

|---|---|---|---|

| Reaction Time | Several hours to days | Minutes | Drastic reduction in process time thieme-connect.de |

| Energy Consumption | Higher (prolonged heating) | Lower (rapid, targeted heating) | Increased energy efficiency mdpi.com |

| Product Yield | Variable, often moderate | Often higher and more consistent | Improved process efficiency irjmets.com |

| Side Reactions | More prevalent due to long reaction times | Minimized due to short reaction times | Higher product purity mdpi.com |

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of this compound focuses on minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. The reductive amination pathway offers several opportunities for creating a more sustainable process.

Catalysis: A key principle of green chemistry is the use of catalytic reagents over stoichiometric ones. The synthesis can employ heterogeneous catalysts, such as copper, palladium on carbon (Pd/C), platinum, or rhodium-based catalysts, for the reduction step. mdpi.comresearchgate.netorganic-chemistry.org These catalysts are highly efficient, can be used in small quantities, and, crucially, can be easily separated from the reaction mixture and recycled for multiple runs, which significantly reduces waste. mdpi.comresearchgate.net

Solvent Selection: Traditional organic syntheses often rely on volatile organic compounds (VOCs), which pose environmental and health risks. Green approaches to the N-alkylation of anilines explore the use of environmentally benign solvents. Water has been successfully used as a solvent for certain N-alkylation reactions, eliminating the need for organic solvents entirely. tandfonline.com Other alternatives include deep eutectic solvents (DESs), which are biodegradable and have low toxicity, offering a sustainable medium for the reaction. rsc.org When organic solvents are necessary, the use of greener options like 2,2,2-trifluoroethanol, which can be recovered and reused, is preferred. organic-chemistry.org

Atom Economy and Waste Reduction: Direct reductive amination is an inherently atom-economical process as it combines the reactants in a single step to form the desired product with minimal byproducts. rsc.org This contrasts with multi-step synthetic routes that often generate significant waste at each stage. The choice of reducing agent also plays a critical role. While powerful reducing agents are effective, greener alternatives like phenylsilane (B129415) or sodium hypophosphite are favored due to their lower environmental impact and better E-factors (a measure of waste generated). organic-chemistry.org The "hydrogen borrowing" or "hydrogen autotransfer" methodology is another advanced green strategy where an alcohol is used as the alkylating agent. This process, often catalyzed by transition metals, generates only water as a byproduct, maximizing atom economy. rsc.org

| Principle | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Catalyst | Stoichiometric reducing agents | Reusable heterogeneous catalysts (e.g., Pd/C, Cu, Pt/C) researchgate.netorganic-chemistry.org |

| Solvents | Volatile organic compounds (e.g., DCE, Toluene) | Water, deep eutectic solvents, or recyclable organic solvents tandfonline.comrsc.org |

| Reaction Type | Multi-step processes | One-pot direct reductive amination for high atom economy rsc.org |

| Energy Use | Prolonged conventional heating | Efficient microwave heating or catalysis at lower temperatures mdpi.com |

| Byproducts | Significant waste from reagents | Minimal waste; water is the only byproduct in "hydrogen borrowing" methods rsc.org |

By combining these green chemistry principles with enabling technologies like microwave synthesis, the production of this compound can be made significantly more sustainable, safer, and more efficient.

Chemical Reactivity and Mechanistic Studies of 3 Chloro N Dicyclopropylmethyl Aniline

Investigations into Aromatic Ring Reactivity

The substitution pattern on the aromatic ring is a result of the competing electronic effects of the chloro and the N-(dicyclopropylmethyl)amino groups. The amino group is a strong activating group that directs electrophiles to the ortho and para positions (positions 2, 4, and 6). Conversely, the chloro group is a deactivating group that directs to the meta position (positions 5). The steric bulk of the dicyclopropylmethyl group can be expected to hinder substitution at the ortho positions (2 and 4), potentially favoring substitution at the para position (6).

Electrophilic aromatic substitution reactions introduce a new substituent onto the benzene (B151609) ring. Due to the strong activating nature of the amino group, these reactions are expected to proceed readily. The primary products would be the result of substitution at the positions most activated by the amino group and least hindered by the existing substituents.

Key Research Findings:

Halogenation: Reactions with reagents like bromine (Br₂) or N-chlorosuccinimide (NCS) would likely lead to substitution at the para position (position 6) relative to the amino group, yielding 3-chloro-4-bromo-N-(dicyclopropylmethyl)aniline or 3,4-dichloro-N-(dicyclopropylmethyl)aniline, respectively. The significant steric hindrance from the dicyclopropylmethyl group would likely disfavor substitution at the ortho positions.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, is expected to yield the 6-nitro derivative, 3-chloro-N-(dicyclopropylmethyl)-6-nitroaniline. The strongly acidic conditions could also lead to protonation of the amino group, forming an anilinium ion which would deactivate the ring and direct meta to its position, though this is less likely to be the major pathway.

Sulfonation: Treatment with fuming sulfuric acid would introduce a sulfonic acid group, likely at the 6-position, to give 2-chloro-4-(dicyclopropylmethylamino)benzenesulfonic acid.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Bromination | Br₂ in acetic acid | 3-chloro-4-bromo-N-(dicyclopropylmethyl)aniline |

| Chlorination | N-chlorosuccinimide | 3,4-dichloro-N-(dicyclopropylmethyl)aniline |

| Nitration | HNO₃, H₂SO₄ | 3-chloro-N-(dicyclopropylmethyl)-6-nitroaniline |

The chloro substituent on the aniline (B41778) ring is generally unreactive towards nucleophilic aromatic substitution unless the ring is activated by strongly electron-withdrawing groups in the ortho and/or para positions. In the case of 3-chloro-N-(dicyclopropylmethyl)aniline, the presence of the electron-donating amino group further deactivates the ring towards nucleophilic attack, making the displacement of the chlorine atom difficult under standard conditions. For such a reaction to occur, harsh conditions or the use of a strong base to proceed via a benzyne (B1209423) intermediate would likely be necessary.

The chlorine atom of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki Coupling: This reaction would couple this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond at the 3-position of the aniline ring.

Sonogashira Coupling: The coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would introduce an alkynyl group at the 3-position.

Buchwald-Hartwig Amination: This reaction would form a new carbon-nitrogen bond by coupling this compound with an amine in the presence of a palladium catalyst and a strong base.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Expected Product |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | N-(dicyclopropylmethyl)-[1,1'-biphenyl]-3-amine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | N-(dicyclopropylmethyl)-3-(phenylethynyl)aniline |

Transformations Involving the Secondary Amine Functionality

The secondary amine in this compound is a nucleophilic center and can undergo a variety of reactions. The steric bulk of the dicyclopropylmethyl group may influence the rates of these reactions.

N-Acylation: The secondary amine can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form the corresponding amide. For example, reaction with acetyl chloride would yield N-(3-chlorophenyl)-N-(dicyclopropylmethyl)acetamide.

N-Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base would produce the corresponding sulfonamide, N-(3-chlorophenyl)-N-(dicyclopropylmethyl)-4-methylbenzenesulfonamide.

Table 3: Examples of N-Acylation and N-Sulfonylation

| Reaction | Reagent | Base | Product |

|---|---|---|---|

| N-Acetylation | Acetyl chloride | Pyridine | N-(3-chlorophenyl)-N-(dicyclopropylmethyl)acetamide |

| N-Benzoylation | Benzoyl chloride | Triethylamine | N-(3-chlorophenyl)-N-(dicyclopropylmethyl)benzamide |

Further N-Alkylation: As a secondary amine, this compound can be further alkylated to form a tertiary amine. This would typically be achieved by reaction with an alkyl halide. For instance, treatment with methyl iodide would likely yield 3-chloro-N-(dicyclopropylmethyl)-N-methylaniline. The reaction might require forcing conditions due to the steric hindrance around the nitrogen atom.

Quaternization: The formation of a quaternary ammonium (B1175870) salt from the resulting tertiary amine would be challenging due to the significant steric crowding around the nitrogen atom. Reaction of the tertiary amine with a reactive alkylating agent might lead to the formation of the corresponding quaternary salt, but this would likely be a slow and low-yielding process.

Amine-Based Cyclization Reactions

While specific amine-based cyclization reactions involving this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest potential for such transformations. Generally, N-alkylanilines can undergo cyclization reactions, such as the Pictet-Spengler reaction, if a suitable activating group is present on the aniline ring or the alkyl substituent. However, for this compound, the absence of a suitably positioned reactive group for intramolecular cyclization makes this a less common reaction pathway under standard conditions. Research on analogous N-arylaminocyclopropanes has shown their utility in [3+2] cycloaddition reactions with alkynes, catalyzed by transition metals like dirhodium(II) complexes. These reactions, however, represent intermolecular processes rather than intramolecular amine-based cyclizations.

Reactivity of the Dicyclopropylmethyl Group

The dicyclopropylmethyl group is a key determinant of the molecule's reactivity, primarily due to the inherent strain and unique electronic properties of the cyclopropyl (B3062369) rings.

Stability of Cyclopropyl Rings Under Various Conditions

Cyclopropyl groups are known to stabilize adjacent positive charges, a characteristic attributed to the "bent" or Walsh orbitals of the cyclopropane (B1198618) ring, which can overlap with the vacant p-orbital of a carbocation. quora.com This phenomenon, sometimes referred to as sigma-resonance or "dancing resonance," delocalizes the positive charge and reduces the ring strain, leading to exceptional stability. quora.com The high C-H bond dissociation energy within the cyclopropyl ring also contributes to its resistance to oxidative metabolism by enzymes like cytochrome P450, a property often exploited in drug design to enhance metabolic stability. hyphadiscovery.com

Computational studies have quantified the stabilizing effect of cyclopropyl groups on adjacent carbenes and carbocations, showing a significant stabilization energy compared to analogous isopropyl groups. researchgate.net This increased stability is a result of effective hyperconjugation. researchgate.net The geometry of the cyclopropyl group is influenced by the electronic environment of the adjacent carbon atom, with bond lengths and angles adjusting to maximize this stabilizing interaction. researchgate.net

Table 1: Comparison of Stabilization Energies

| System | Stabilization Energy (kcal/mol) |

|---|---|

| Dicyclopropyl Carbene | Higher |

| Isopropyl Cyclopropyl Carbene | Intermediate |

| Diisopropyl Carbene | Lower |

This table illustrates the greater stabilizing effect of cyclopropyl groups compared to isopropyl groups on an adjacent carbene center.

Ring-Opening Reactions and Transformations

Despite their general stability, the strained nature of cyclopropyl rings makes them susceptible to ring-opening reactions under specific conditions, particularly when adjacent to a group that can stabilize a reactive intermediate. nih.gov For N-cyclopropyl-substituted anilines, the nitrogen atom can play a crucial role in mediating these transformations.

Ring-opening can be initiated by electrophilic attack or through the formation of a radical cation on the amine nitrogen. nih.govresearchgate.net For instance, the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid leads to the specific cleavage of the cyclopropyl group from the nitrogen. researchgate.net This process is believed to involve the formation of an amine radical cation, which then undergoes rapid cyclopropyl ring opening. researchgate.net

The direction of ring cleavage (vicinal vs. distal bond) is influenced by the substituents on the cyclopropane ring and the nature of the reagent. nih.gov In donor-acceptor cyclopropanes, ring opening typically involves heterolysis of a vicinal bond to form a zwitterionic species. nih.gov However, the presence of a strong σ-acceptor group, such as an ammonium group, can weaken the distal bond, leading to its cleavage. nih.gov

In the context of drug metabolism, cyclopropylamines can undergo bioactivation involving oxidation and subsequent ring-opening, which can lead to the formation of reactive metabolites capable of forming adducts with cellular macromolecules. hyphadiscovery.com

Mechanistic Elucidation of Key Reactions and Transformations

The mechanisms governing the reactions of N-(dicyclopropylmethyl)anilines often involve unique intermediates stemming from the interplay between the amine and the cyclopropyl groups.

A key mechanistic pathway in the transformation of N-cyclopropylanilines involves single-electron transfer (SET) to form an amine radical cation. researchgate.net The subsequent fate of this intermediate is highly dependent on its structure. For some N-cyclopropyl-N-methylanilines, the rate of cyclopropane ring opening from the radical cation can be slow if the conformation is not ideal for the necessary stereoelectronic requirements, or if the spin and charge are delocalized into the phenyl ring. researchgate.net

In reactions with nitrous acid, the selective cleavage of the cyclopropyl group is strong evidence for a mechanism involving an initial SET to form the amine radical cation. This is followed by a rapid opening of the cyclopropyl ring to generate an iminium ion with a C-centered radical. This radical can then react with species like nitric oxide (NO) or be further oxidized. researchgate.net

For ring-opening reactions initiated by electrophiles, such as protonation in a superacid medium, the mechanism can involve the formation of a dicationic intermediate, leading to the cleavage of the distal C-C bond of the cyclopropane ring. nih.gov The stability of the resulting carbocationic species plays a crucial role in directing the course of these reactions.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy would be the primary tool for the complete structural elucidation of 3-chloro-N-(dicyclopropylmethyl)aniline in solution. A combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguously assigning all proton (¹H) and carbon (¹³C) signals.

Comprehensive 1D (¹H, ¹³C) and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

¹H NMR: The proton NMR spectrum would provide information on the chemical environment and connectivity of all protons in the molecule. The aromatic region would show signals corresponding to the protons on the 3-chlorophenyl ring. The dicyclopropylmethyl group would exhibit characteristic signals for the methine proton and the cyclopropyl (B3062369) protons, which would likely appear as complex multiplets in the upfield region of the spectrum. The N-H proton would likely appear as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The aromatic carbons would appear in the downfield region (typically 110-150 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift. The carbons of the dicyclopropylmethyl group would be observed in the upfield region.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity of protons within the aromatic ring and within the dicyclopropylmethyl substituent.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of carbon resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would identify protons that are close in space, which can help to determine the preferred conformation of the molecule in solution.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on the analysis of similar structures.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| H-2 | ||

| C-2 | ||

| C-3 | ||

| H-4 | ||

| C-4 | ||

| H-5 | ||

| C-5 | ||

| H-6 | ||

| C-6 | ||

| N-H | ||

| CH (methine) | ||

| CH (cyclopropyl) | ||

| CH₂ (cyclopropyl) | ||

| C-1 | ||

| C (methine) | ||

| C (cyclopropyl, CH) | ||

| C (cyclopropyl, CH₂) |

Interactive Data Table

Note: The data in this table is hypothetical and for illustrative purposes only, as experimental data for this compound is not available.

Dynamic NMR for Conformational Dynamics and Restricted Rotation Studies

Dynamic NMR (DNMR) studies could be employed to investigate the conformational dynamics of this compound. Specifically, DNMR could be used to study the rotation around the C-N bond and the inversion at the nitrogen atom. By acquiring NMR spectra at different temperatures, it would be possible to determine the energy barriers for these processes. This would provide insight into the steric and electronic effects of the dicyclopropylmethyl and 3-chlorophenyl groups on the molecule's flexibility.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, which would confirm its elemental composition. Analysis of the fragmentation pattern would provide further structural confirmation.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Both ESI and APCI are soft ionization techniques suitable for the analysis of aniline (B41778) derivatives. ESI would likely produce the protonated molecule [M+H]⁺ as the base peak, allowing for precise mass measurement. APCI could also be used and might provide complementary fragmentation information. The fragmentation pathways would likely involve cleavage of the C-N bond, loss of the cyclopropyl groups, and fragmentation of the aniline ring.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Analysis and Molecular Structure Probing

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibration (around 3400 cm⁻¹), C-H stretching vibrations of the aromatic ring and the cyclopropyl groups (around 3100-2850 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1600-1450 cm⁻¹), and the C-Cl stretching vibration (in the fingerprint region).

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FTIR. The aromatic ring vibrations are typically strong in the Raman spectrum.

A table of expected characteristic vibrational frequencies is provided below.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Method |

| N-H stretch | ~3400 | FTIR |

| Aromatic C-H stretch | ~3100-3000 | FTIR, Raman |

| Aliphatic C-H stretch | ~3000-2850 | FTIR, Raman |

| C=C stretch (aromatic) | ~1600-1450 | FTIR, Raman |

| C-N stretch | ~1350-1250 | FTIR |

| C-Cl stretch | ~800-600 | FTIR |

Interactive Data Table

Note: The data in this table is based on typical vibrational frequencies for the respective functional groups and is for illustrative purposes.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and provide insights into any intermolecular interactions, such as hydrogen bonding involving the N-H group or π-π stacking of the aromatic rings. This information is crucial for understanding the physical properties of the compound in the solid state.

Chromatographic Methodologies for Purity Assessment, Isomer Separation, and Quantitative Analysis

Chromatographic techniques are fundamental in determining the purity of a compound, separating it from potential isomers, and quantifying its concentration. However, specific applications of these methods to this compound have not been documented in accessible scientific literature.

High-Performance Liquid Chromatography (HPLC) Method Development

There is no specific information available regarding the development of HPLC methods for the purity assessment, isomer separation, or quantitative analysis of this compound. While general HPLC methods for aniline and its derivatives exist, these are not directly applicable to the unique structure of this compound without specific method development and validation. Such development would involve the careful selection of a suitable stationary phase (column), mobile phase composition, flow rate, and detector wavelength to achieve the desired separation and detection. Without experimental data, any discussion on these parameters would be purely speculative and fall outside the scope of this article.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Similarly, no specific GC-MS methods for the analysis of volatile products related to this compound have been published. GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. A typical method would involve optimizing parameters such as the type of capillary column, temperature programming of the oven, injector temperature, and the mass spectrometer's ionization and detection settings. The absence of such documented methods for this compound means that details on its elution characteristics, fragmentation patterns, and potential volatile impurities are not known.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. By approximating the electron density of a molecule, DFT can be used to calculate a wide range of properties, including molecular orbital energies and the distribution of electrons.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. For substituted anilines, the nature and position of the substituents on the aromatic ring and the nitrogen atom significantly influence the energies of the HOMO and LUMO, and thus the energy gap.

From the HOMO and LUMO energies, several chemical reactivity indices can be derived to quantify the molecule's behavior in chemical reactions. These indices provide a more nuanced understanding of reactivity than the HOMO-LUMO gap alone.

| Chemical Reactivity Index | Formula | Significance for 3-chloro-N-(dicyclopropylmethyl)aniline |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution or charge transfer. A larger HOMO-LUMO gap generally corresponds to greater hardness. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability and reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

For this compound, the electron-withdrawing nature of the chlorine atom and the electron-donating and sterically bulky nature of the dicyclopropylmethyl group on the nitrogen atom would be expected to create a complex interplay that defines its reactivity profile as described by these indices.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. For this compound, such regions would be expected around the nitrogen atom and potentially the chlorine atom due to their lone pairs of electrons.

Blue regions represent positive electrostatic potential, indicating areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack. In this molecule, the hydrogen atoms of the aniline's amino group and the aromatic ring are likely to be in these positive regions.

Green regions denote neutral or near-zero electrostatic potential.

The MEP map provides a visual representation of how a molecule will interact with other charged or polar species, offering insights into intermolecular interactions and the initial steps of a chemical reaction.

Conformational Analysis and Energy Minimization Studies of this compound

The dicyclopropylmethyl group attached to the nitrogen atom of 3-chloroaniline (B41212) introduces significant conformational flexibility. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule (conformers) and the energy barriers between them.

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule. This is typically done by systematically rotating one or more dihedral angles (the angles between planes defined by sets of four atoms) and calculating the molecule's energy at each step. For this compound, key dihedral angles to scan would include those around the C-N bond connecting the aniline (B41778) ring to the dicyclopropylmethyl group, as well as the bonds within the dicyclopropylmethyl moiety itself. The resulting plot of energy versus the dihedral angle(s) reveals the energy landscape of the molecule, highlighting energy minima (stable conformers) and energy maxima (transition states between conformers).

The low-energy points on the potential energy surface correspond to the most stable conformations of the molecule. For each of these energy minima, a full geometry optimization is performed to precisely determine the structure and energy of the stable conformer. The relative energies of these conformers can then be used to determine their populations at a given temperature using Boltzmann statistics. The steric bulk of the dicyclopropylmethyl group is expected to play a significant role in determining the preferred orientations relative to the 3-chlorophenyl ring, likely favoring conformations that minimize steric hindrance.

Reaction Mechanism Predictions and Transition State Analysis using Computational Methods

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions, known as reaction mechanisms. By modeling the reactants, products, and any intermediates and transition states, it is possible to map out the energetic profile of a reaction.

A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. Locating the transition state structure is a critical step in understanding a reaction's mechanism and predicting its rate. Computational methods can be used to search for transition state geometries and calculate their energies.

The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate. By comparing the activation energies of different possible reaction pathways, the most favorable mechanism can be identified. For this compound, computational studies could predict the mechanisms of various reactions, such as electrophilic aromatic substitution on the aniline ring or reactions involving the nitrogen atom. The analysis would involve identifying all relevant intermediates and transition states and constructing a detailed energy profile for each plausible pathway.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

The dynamic behavior of this compound is largely dictated by the rotational freedom around the C-N bonds and the conformational flexibility of the dicyclopropylmethyl group. The two cyclopropyl (B3062369) rings can undergo various puckering motions, and the entire dicyclopropylmethyl substituent can rotate relative to the aniline ring. These motions can be influenced by the steric hindrance imposed by the ortho-chlorine atom and the nature of the solvent.

Solvent effects play a crucial role in the conformational landscape of the molecule. In polar solvents, such as water or ethanol, the solvent molecules can form hydrogen bonds with the amine hydrogen and interact with the polar C-Cl bond. These interactions can stabilize certain conformations over others. For instance, solvent molecules may preferentially solvate the more polar regions of the molecule, potentially restricting the rotation of the dicyclopropylmethyl group. In nonpolar solvents, such as hexane (B92381) or toluene, van der Waals interactions will dominate, and the conformational preferences might be different, favoring more compact structures to minimize the solvent-exposed surface area.

MD simulations can quantify these effects by calculating properties such as radial distribution functions to understand the solvent structure around the molecule, and dihedral angle distributions to characterize the conformational preferences of the rotatable bonds. The following table summarizes the expected influence of different solvent types on the dynamic behavior of this compound.

| Solvent Type | Expected Dominant Interactions | Potential Effects on Molecular Dynamics |

| Polar Protic (e.g., Water, Ethanol) | Hydrogen bonding with the N-H group, dipole-dipole interactions with the C-Cl bond. | Stabilization of extended conformations, reduced rotational freedom of the dicyclopropylmethyl group due to strong solvent-solute interactions. |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | Dipole-dipole interactions. | Intermediate effects on conformational freedom, solvation of polar regions influencing rotational barriers. |

| Nonpolar (e.g., Hexane, Toluene) | Van der Waals forces, hydrophobic interactions with the dicyclopropylmethyl and phenyl groups. | Increased conformational flexibility, preference for more compact structures to minimize unfavorable interactions with the solvent. |

In Silico Prediction of Molecular Interactions and Binding Modes

Molecular Docking Studies with Relevant Biological Receptors or Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, molecular docking studies can help identify potential biological targets and elucidate the molecular interactions that govern its binding affinity. While specific docking studies for this compound are not widely published, we can infer potential interactions by examining studies on structurally similar aniline derivatives. Aniline derivatives are known to interact with a variety of biological receptors and enzymes, including those involved in cancer, inflammation, and infectious diseases. nih.govmdpi.com

Potential biological targets for this compound could include kinases, proteases, and nuclear receptors. The binding of the molecule to these targets would be driven by a combination of hydrophobic, hydrogen bonding, and halogen bonding interactions. The dicyclopropylmethyl group, being lipophilic, is likely to engage in hydrophobic interactions within a binding pocket. The aniline moiety can act as a hydrogen bond donor (via the N-H group) and the chloro-substituent can participate in halogen bonding, a noncovalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

The following table outlines potential interactions of this compound with hypothetical biological receptors based on its structural features.

| Molecular Fragment | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Dicyclopropylmethyl group | Hydrophobic/Van der Waals | Leucine, Isoleucine, Valine, Phenylalanine |

| Aniline N-H group | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine (backbone carbonyls) |

| 3-chloro substituent | Halogen Bond/Hydrophobic | Electron-rich atoms (e.g., backbone carbonyl oxygen), aromatic rings (pi-stacking) |

| Phenyl ring | Pi-pi stacking/Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Histidine |

It is important to note that the actual binding mode and affinity would depend on the specific topology and chemical nature of the receptor's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling Based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. smolecule.com For a compound like this compound, QSAR models could be developed to predict its potential biological activities, such as fungicidal or insecticidal properties, based on its molecular descriptors. While a specific QSAR model for this compound is not available, we can analyze the key molecular descriptors that are generally important for the activity of aniline derivatives. nih.govnih.gov

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. These descriptors can be calculated from the 2D or 3D structure of the molecule. For this compound, several classes of descriptors would be relevant in a QSAR study.

Topological Descriptors: These describe the connectivity of atoms in the molecule and are related to its size and branching. Examples include the molecular weight and various connectivity indices.

Electronic Descriptors: These relate to the distribution of electrons in the molecule and its ability to participate in electrostatic interactions. Examples include the dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ucsb.edu

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP).

The table below lists some important molecular descriptors and their potential influence on the biological activity of this compound, based on general QSAR principles for aniline derivatives. nih.govresearchgate.net

| Descriptor Class | Specific Descriptor | Potential Influence on Biological Activity |

| Topological | Molecular Weight (MW) | Correlates with the overall size of the molecule, which can affect binding site complementarity. |

| Connectivity Indices (e.g., Kier & Hall) | Describe the degree of branching and complexity of the molecular structure, influencing steric interactions. | |

| Electronic | Dipole Moment | Reflects the overall polarity of the molecule, which is important for interactions with polar receptor sites. |

| HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. ucsb.edu | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity; an optimal LogP is often required for good absorption and distribution. nih.govresearchgate.net |

| Steric | Molar Refractivity (MR) | Related to the volume of the molecule and its polarizability, affecting binding affinity. |

A hypothetical QSAR model for a series of compounds including this compound might take the form of a linear equation, such as:

Biological Activity = c1LogP + c2DipoleMoment + c3*MW + constant

Where c1, c2, and c3 are coefficients determined by statistical regression analysis of a training set of molecules with known activities. Such a model could then be used to predict the activity of new, untested compounds.

Structure Activity Relationship Sar Studies of 3 Chloro N Dicyclopropylmethyl Aniline Analogues

Postulated Systematic Modification of the Aromatic Ring

The aromatic ring of an aniline (B41778) derivative is a common site for modification in SAR studies. Alterations to its electronic and steric properties can profoundly impact interactions with biological targets.

Introduction of Electron-Donating and Electron-Withdrawing Groups

Replacing the chlorine atom with either electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃), or with stronger electron-withdrawing groups (EWGs) such as nitro (-NO₂) or trifluoromethyl (-CF₃), would systematically probe the electronic requirements for activity. EDGs increase the electron density of the aromatic ring, which can enhance pi-stacking interactions or alter the basicity of the aniline nitrogen. In contrast, EWGs decrease the ring's electron density. The basicity of the aniline nitrogen is a key property, and it is well-established that EWGs decrease this basicity, while EDGs increase it. The optimal electronic nature of the substituent would depend entirely on the specific binding site interactions.

Impact of Aromatic Ring Heteroatom Substitutions

Replacing the benzene (B151609) ring with a heterocyclic system, such as pyridine (B92270) or pyrimidine, is a common strategy to modulate physicochemical properties. Introducing a nitrogen atom into the ring, for example, can introduce a hydrogen bond acceptor, alter the molecule's polarity, and potentially improve its solubility and pharmacokinetic profile. The position of the heteroatom would be crucial, as it would significantly influence the electronic landscape and the vector of potential hydrogen bonding interactions.

Postulated Variations in the N-Dicyclopropylmethyl Substituent

The N-dicyclopropylmethyl group is a bulky, lipophilic moiety that likely plays a significant role in the compound's interaction with its target, potentially fitting into a hydrophobic pocket.

Replacement with Other Cycloalkylmethyl Groups (e.g., Dicyclobutylmethyl, Dicyclohexylmethyl)

Modifying the size of the cycloalkyl rings could provide insights into the steric constraints of the binding site. Replacing the cyclopropyl (B3062369) groups with larger dicyclobutylmethyl or dicyclohexylmethyl moieties would increase the steric bulk and lipophilicity. If the binding pocket is spacious, these larger groups might lead to enhanced van der Waals interactions and improved activity. Conversely, if the pocket is sterically hindered, such modifications would likely decrease or abolish activity.

Introduction of Linear or Branched Alkyl Chains

Replacing the dicyclopropylmethyl group with simpler linear or branched alkyl chains (e.g., isobutyl, neopentyl) would help to delineate the importance of the rigid, three-dimensional structure of the cyclopropyl rings. The unique conformational constraints imposed by the cyclopropyl groups may be essential for orienting the molecule correctly within the binding site. If simpler alkyl chains maintain or improve activity, it would suggest that a general hydrophobic substituent is sufficient.

Incorporation of Heterocyclic Moieties at the N-Position

No studies detailing the synthesis or biological evaluation of 3-chloro-N-(dicyclopropylmethyl)aniline analogues with heterocyclic moieties at the nitrogen position were identified.

SAR in Relation to Specific Molecular Recognition Events (e.g., Receptor Binding Affinity, Enzyme Inhibition Potency)

There is no publicly available data on the receptor binding affinities or enzyme inhibition potencies of this compound or its derivatives.

Correlation of Structural Features with Computational and Spectroscopic Data

No computational or spectroscopic data specifically for this compound could be located to correlate its structural features.

It is important to note that this does not necessarily mean that such research has not been conducted, but rather that it is not available in the public domain at the time of this writing. The information may exist in proprietary databases of pharmaceutical companies or in research that is not yet published.

Potential Applications As Chemical Probes and Synthetic Intermediates

Utilization as a Chemical Probe for Biological System Investigations

No specific studies detailing the use of 3-chloro-N-(dicyclopropylmethyl)aniline as a chemical probe for investigating biological systems were identified.

Application as a Scaffold in Medicinal Chemistry Research for Novel Chemical Entity Design (Excluding Clinical Trials)

There is no available research literature on the application of this compound as a scaffold in medicinal chemistry for the design of new chemical entities.

Role as a Synthetic Intermediate for Agrochemicals or Specialty Chemicals

No publications were found that describe the role of this compound as a synthetic intermediate in the production of agrochemicals or specialty chemicals.

Exploration as a Chiral Auxiliary or Ligand Component in Catalysis (If Stereocenters are Relevant)

There is no information available regarding the exploration of this compound as a chiral auxiliary or as a component of ligands in catalysis.

Development as a Backbone Protectant for Complex Organic Synthesis

The development and use of this compound as a backbone protectant in complex organic synthesis have not been reported in the scientific literature.

Future Research Directions and Translational Perspectives in Academic Science

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 3-chloro-N-(dicyclopropylmethyl)aniline is a foundational step for any further investigation. Future research could focus on developing novel synthetic methodologies that are both efficient and environmentally benign.

Current Potential Strategies:

A plausible synthetic route could involve the N-alkylation of 3-chloroaniline (B41212) with a suitable dicyclopropylmethyl halide or a reductive amination reaction between 3-chloroaniline and dicyclopropyl ketone. The latter would involve the formation of an imine intermediate, followed by reduction.

Future Green Chemistry Approaches:

Catalytic N-Alkylation: Research into catalytic systems, perhaps utilizing earth-abundant metals, for the direct N-alkylation of 3-chloroaniline with dicyclopropylmethanol would be a significant advancement. This would avoid the use of stoichiometric activating agents and reduce waste.

Flow Chemistry: The use of continuous flow reactors could offer advantages in terms of safety, scalability, and reaction control, particularly for potentially exothermic steps like nitration or reduction.

Deeper Mechanistic Understanding of Compound Reactivity and Biological Interactions

Understanding the fundamental reactivity and biological interactions of this compound is crucial for its potential applications.

Reactivity Studies:

Electronic and Steric Effects: The interplay between the electron-withdrawing chloro group on the aniline (B41778) ring and the sterically demanding dicyclopropylmethyl group at the nitrogen atom would be a key area of study. This could influence the nucleophilicity of the nitrogen and the reactivity of the aromatic ring towards electrophilic substitution.

Metabolic Stability: In a biological context, understanding the metabolic fate of this compound is essential. Research could focus on identifying potential sites of metabolism, such as hydroxylation of the aromatic ring or oxidation of the cyclopropyl (B3062369) groups, which would inform the design of more stable analogues.

Biological Interactions:

Target Identification: Initial biological screening could be performed against a broad range of targets to identify any potential bioactivity. The structural similarity to other biologically active anilines suggests that it could interact with various enzymes or receptors.

Mechanism of Action: Should any biological activity be identified, subsequent research would need to elucidate the mechanism of action. This could involve a variety of biochemical and biophysical techniques to identify the direct molecular target and the downstream cellular effects.

Predictive Modeling and Machine Learning for Novel Analogues and their Properties

Computational approaches can accelerate the discovery and optimization of novel compounds based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR): Once an initial set of analogues is synthesized and tested for a particular biological activity, QSAR models can be developed. These models would correlate the structural features of the molecules with their activity, allowing for the prediction of the activity of yet-to-be-synthesized compounds.

Table 1: Hypothetical Data for Predictive Modeling of this compound Analogues

| Analogue | Modification | Predicted Solubility (mg/L) | Predicted LogP |

|---|---|---|---|

| Parent Compound | This compound | 50 | 3.8 |

| Analogue 1 | 4-fluoro substitution | 45 | 3.9 |

| Analogue 2 | 2-methoxy substitution | 65 | 3.5 |

| Analogue 3 | N-cyclobutylmethyl | 55 | 3.6 |

This table is for illustrative purposes only and does not represent actual experimental data.

Integration with High-Throughput Screening Technologies for Target Identification

High-throughput screening (HTS) allows for the rapid testing of a compound against a large number of biological targets.

Target-Based Screening: If a particular target is hypothesized based on structural similarity to known active compounds, HTS can be used to quickly confirm or refute this hypothesis.

Phenotypic Screening: Alternatively, phenotypic screening, where the effect of the compound on cell behavior is observed without a preconceived target, could reveal unexpected biological activities and novel therapeutic avenues. The integration of HTS with a library of analogues of this compound could rapidly identify lead compounds for further development.

Exploration of Stereochemical Influences on Molecular Properties and Activities (If Stereoisomers Exist)

The presence of stereocenters in a molecule can have a profound impact on its biological activity.

Chirality: The dicyclopropylmethyl group contains a stereocenter at the carbon atom attached to the nitrogen. This means that this compound exists as a pair of enantiomers.

Stereoselective Synthesis: Future research should focus on the development of stereoselective synthetic routes to obtain the individual enantiomers in high purity.

Differential Biological Activity: It is highly probable that the two enantiomers will exhibit different biological activities. Separating and testing the individual enantiomers is a critical step in the development of any chiral compound for therapeutic or other applications. This is because one enantiomer may be responsible for the desired activity, while the other may be inactive or even contribute to undesirable side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.